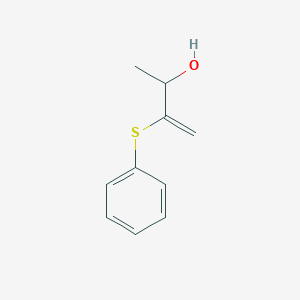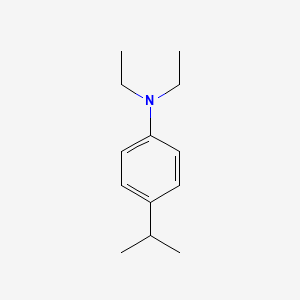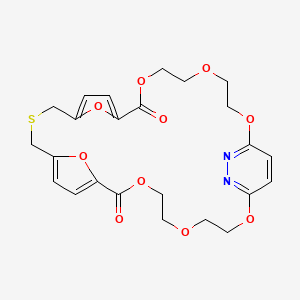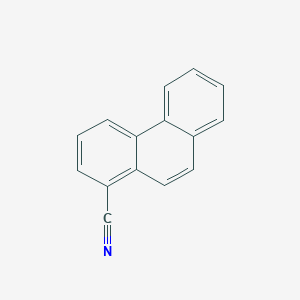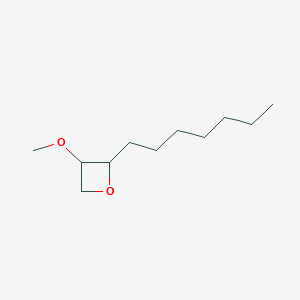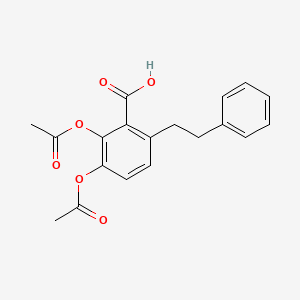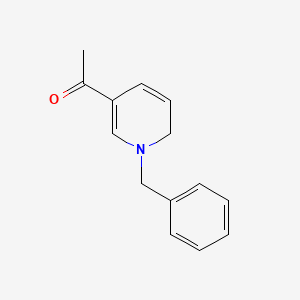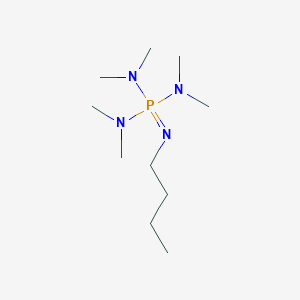
N'''-Butyl-N,N,N',N',N'',N''-hexamethylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves the reaction of tert-butylamine with tris(dimethylamino)phosphine. The reaction typically requires an inert atmosphere and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . Industrial production methods are similar but are scaled up to accommodate larger quantities and often involve more stringent purification processes to ensure high purity levels.
Chemical Reactions Analysis
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramide derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form new compounds
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used but generally include phosphoramide and phosphine derivatives .
Scientific Research Applications
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide has a wide range of scientific research applications:
Chemistry: It is used as a strong base in organic synthesis, particularly in the formation of isocyanates from carbamate anions
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with various biomolecules
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide involves its ability to act as a strong base. It can deprotonate weak acids and form stable complexes with various electrophiles. The molecular targets and pathways involved include the formation of phosphoramide and phosphine derivatives through oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide is unique due to its high steric hindrance and strong basicity. Similar compounds include:
Hexamethylphosphoramide: Another strong base with similar applications but lower steric hindrance.
Tris(dimethylamino)phosphine: A precursor in the synthesis of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide with similar basicity but different reactivity.
N-(n-Butyl)thiophosphoric triamide: A related compound used as a fertilizer additive with different chemical properties
These comparisons highlight the unique properties of N’‘’-Butyl-N,N,N’,N’,N’‘,N’'-hexamethylphosphorimidic triamide, particularly its high steric hindrance and strong basicity, which make it valuable in various scientific and industrial applications.
Properties
CAS No. |
80166-36-5 |
|---|---|
Molecular Formula |
C10H27N4P |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-[butylimino-bis(dimethylamino)-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H27N4P/c1-8-9-10-11-15(12(2)3,13(4)5)14(6)7/h8-10H2,1-7H3 |
InChI Key |
JBAYENNLUHICGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=P(N(C)C)(N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


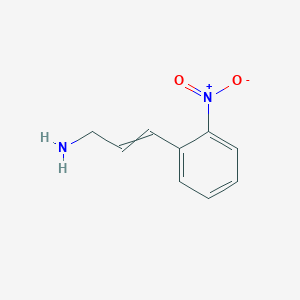
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)


